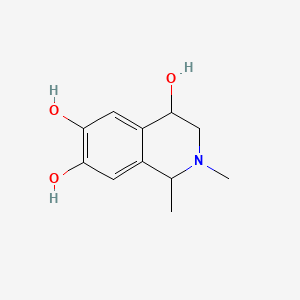

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

Vue d'ensemble

Description

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is a compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol can be achieved through several methods. One common synthetic route involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl groups at positions 4, 6, and 7 undergo selective oxidation under controlled conditions:

-

Quinone Formation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidizes the catechol moiety (6,7-dihydroxy groups) to an ortho-quinone structure .

-

Selectivity : The 4-hydroxyl group remains intact due to steric protection from the dimethylated nitrogen .

Example Reaction :

Reduction Reactions

The tetrahydroisoquinoline backbone and hydroxyl groups participate in reduction pathways:

-

LiAlH₄/NaBH₄ Reduction : Reduces iminium intermediates (generated via Bischler-Napieralski cyclization) to yield 1,4-trans-disubstituted products .

-

Catalytic Hydrogenation : Hydrogenation of the aromatic ring is possible but requires high pressure and palladium catalysts .

Key Stereochemical Outcome :

| Reducing Agent | Product Stereochemistry |

|---|---|

| NaBH₄ | 1,4-trans diastereomer |

| LiAlH₄ | 1,4-cis diastereomer |

Data adapted from kinetic studies on THIQ derivatives .

Substitution Reactions

The hydroxyl and methyl groups enable nucleophilic and electrophilic substitutions:

-

O-Methylation : Treatment with methyl iodide (CH₃I) in the presence of Ag₂O selectively methylates the 6- and 7-hydroxyl groups .

-

N-Demethylation : Harsh conditions (e.g., BBr₃) remove methyl groups from the nitrogen, though this is rarely employed due to structural instability .

Reagent-Specific Outcomes :

| Reagent | Site of Reaction | Major Product |

|---|---|---|

| CH₃I/Ag₂O | 6-OH, 7-OH | 6,7-Dimethoxy-THIQ-4-ol |

| AcCl/Pyridine | 4-OH | 4-Acetyl-THIQ-6,7-diol |

Cyclization and Ring-Opening

The compound participates in intramolecular cyclization under basic conditions:

-

LiDA-KOR Superbase : Promotes deprotonation at C4, leading to trans-pyrrolidino-THIQ derivatives via stereoselective nucleophilic attack .

-

BF₃ Complexation : Stabilizes iminium intermediates, facilitating azetidine ring formation in the presence of LiTMP .

Mechanistic Pathway :

-

Deprotonation at C4 by LiDA-KOR.

-

Intramolecular attack on the electrophilic carbon.

Comparative Reactivity with Analogues

| Feature | 1,2-Dimethyl-THIQ-4,6,7-triol | 1-Methyl-THIQ-6,7-diol |

|---|---|---|

| Oxidative Stability | Moderate (due to 4-OH) | Low (catechol prone) |

| Reduction Selectivity | High (1,4-trans preference) | Variable |

| Substitution Sites | 4-, 6-, 7-positions | 6-, 7-positions |

Data synthesized from multiple studies .

Mechanistic Insights

Applications De Recherche Scientifique

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential neuroprotective and neurotoxic effects.

Industry: Its derivatives are used in the development of pharmaceuticals and other bioactive compounds.

Mécanisme D'action

The mechanism of action of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol involves its interaction with various molecular targets and pathways. For instance, it has been shown to affect the dopaminergic system in the central nervous system, potentially altering dopamine metabolism . Additionally, it may exert anti-inflammatory effects by modulating signaling pathways such as NF-κB, MAPK, and HO-1 .

Comparaison Avec Des Composés Similaires

Similar Compounds

Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline): Known for its neurotoxic and neuroprotective properties.

1,2,3,4-Tetrahydroisoquinoline: A simpler analog with diverse biological activities.

1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone: Exhibits anti-inflammatory properties.

Uniqueness

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl groups and methyl substitutions makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Activité Biologique

Overview

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol (commonly referred to as Tetrahydroisoquinoline or THIQ) is a compound belonging to the isoquinoline alkaloids class. These compounds are known for their diverse biological activities, including neuroprotective effects and potential therapeutic applications in various diseases. This article explores the biological activity of THIQ, focusing on its mechanisms of action, research findings, and implications for medicinal chemistry.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 35589-37-8 |

The biological activity of THIQ is primarily attributed to its interaction with neurotransmitter systems in the brain. It has been shown to influence dopamine metabolism and has neurotoxic effects similar to those of MPTP (a neurotoxin that induces Parkinson's disease symptoms). The compound's ability to deplete dopamine levels in specific brain regions such as the substantia nigra and striatum suggests its potential role in neurodegenerative disorders.

Key Findings:

- Dopamine Depletion : Research indicates that THIQ can significantly reduce dopamine concentrations in the brain following intracerebroventricular infusion. This reduction correlates with behavioral changes in animal models .

- Monoamine Oxidase Interaction : The effects of THIQ can be mitigated by pretreatment with monoamine oxidase inhibitors, highlighting its mechanism involving monoaminergic systems .

Biological Activities

- Neuroprotective Effects : Studies have suggested that THIQ and its analogs may offer neuroprotective benefits against neurodegenerative diseases. They are being explored for their potential to modulate neuroinflammation and oxidative stress .

- Antiproliferative Activity : Some derivatives of THIQ have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds derived from THIQ have shown selective inhibition against human lung carcinoma cells .

- Potential Therapeutic Applications : Ongoing research aims to evaluate the therapeutic potential of THIQ in treating conditions such as Parkinson's disease and other neurodegenerative disorders due to its dopaminergic activity .

Study 1: Dopamine Depletion in Rat Models

A study conducted on rats demonstrated that administration of THIQ resulted in a significant decrease in dopamine levels across several brain regions. The study compared the effects of THIQ with MPTP and found them to be equipotent in inducing dopamine depletion .

Study 2: Antiproliferative Properties

In vitro studies revealed that certain THIQ derivatives exhibited notable cytotoxicity against various cancer cell lines, including HeLa cells. The IC50 values indicated strong selective inhibition capabilities .

Propriétés

IUPAC Name |

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZCADDNXVAAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2C(CN1C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956970 | |

| Record name | 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35589-37-8 | |

| Record name | MA 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.